MK-351 hydrate

Description

Contextualization within Alpha-Adrenergic Receptor Modulators

MK-351 hydrate (B1144303) is primarily characterized as a selective agonist for α2-adrenergic receptors. selleckchem.comselleck.co.jpselleckchem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov Alpha-adrenergic receptors are G protein-coupled receptors that play a crucial role in the sympathetic nervous system, mediating responses such as vasoconstriction, heart rate modulation, and neurotransmitter release. cvpharmacology.com As an α2-adrenergic receptor agonist, MK-351 hydrate mimics the action of endogenous catecholamines like norepinephrine (B1679862). nih.govcvpharmacology.com Its mechanism involves binding to these receptors, which can lead to a reduction in sympathetic outflow from the central nervous system and a decrease in peripheral vascular resistance, thereby exerting antihypertensive effects. nih.govcvpharmacology.com Furthermore, it acts as a DOPA decarboxylase competitive inhibitor, a finding supported by experimental data indicating an ED50 of 21.8 mg/kg in this context. selleckchem.com

Overview of Research Significance of this compound

The research significance of this compound stems from its established role as a potent antihypertensive agent and its intricate metabolic pathway. selleckchem.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.com It functions as a prodrug, undergoing biotransformation within the central nervous system to an active metabolite, α-Methylepinephrine. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com This prodrug characteristic is a key area of interest for researchers aiming to develop more targeted or sustained-release therapeutic agents. Beyond its antihypertensive properties, this compound has been utilized in experimental models to investigate broader physiological effects. For instance, studies have shown its capacity to decrease the hyperglycemic response in Dieldrin-exposed rats, highlighting its potential relevance in metabolic research. medchemexpress.commedchemexpress.com

Current Landscape of Academic Inquiry into Prodrugs and Central Nervous System Agents

The development and study of prodrugs are central to modern pharmaceutical research, particularly for agents targeting the central nervous system (CNS). nih.govunige.it Prodrugs are designed to overcome limitations in drug delivery, such as poor blood-brain barrier (BBB) penetration, by temporarily altering the drug's physicochemical properties. nih.gov Once administered, these masked compounds are converted in vivo into their active forms through enzymatic or chemical processes. nih.gov this compound's classification as a prodrug that is metabolized in the CNS places it within this active research domain. Academic inquiry in this field focuses on strategies to enhance brain delivery, optimize in vivo activation kinetics, and improve the therapeutic index of CNS-acting drugs. nih.govunige.it The research into compounds like this compound contributes to a deeper understanding of prodrug design principles applicable to a wide range of neurological and psychiatric disorders.

Key Properties and Research Findings of this compound

| Property/Finding | Detail | Source(s) |

| Chemical Name | L-(-)-α-Methyldopa hydrate | selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com |

| Synonyms | Methyldopa (B1676449), MK-351 | selleckchem.comselleckchem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

| CAS Number | 41372-08-1 (for hydrate); 555-30-6 (for Methyldopa) | medchemexpress.comnih.gov |

| Molecular Formula | C₁₀H₁₃NO₄ | nih.gov |

| Purity (Typical) | ≥99.95% (HPLC) | medchemexpress.com |

| Solubility (DMSO) | 10 mM medchemexpress.com; 46 mg/mL (96.54 mM) selleckchem.com | selleckchem.commedchemexpress.com |

| Primary Pharmacological Action | Selective α2-adrenergic receptor agonist | selleckchem.comselleck.co.jpselleckchem.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

| Metabolism | Prodrug metabolized to α-Methylepinephrine in the CNS | targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Research Finding (Enzyme Inhibition) | DOPA decarboxylase competitive inhibitor (ED₅₀: 21.8 mg/kg) | selleckchem.com |

| Research Finding (Experimental Model) | Decreased hyperglycemic response in Dieldrin-exposed rats | medchemexpress.commedchemexpress.com |

Related Compounds Mentioned

this compound (L-(-)-α-Methyldopa hydrate)

α-Methylepinephrine

L-tyrosine

DOPA

Norepinephrine

Epinephrine

Droxidopa (L-DOPS)

Adrenaline

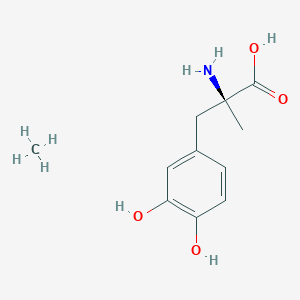

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;methane |

InChI |

InChI=1S/C10H13NO4.CH4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H4/t10-;/m0./s1 |

InChI Key |

MDWVDSWUAHJYTD-PPHPATTJSA-N |

Isomeric SMILES |

C.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N |

Canonical SMILES |

C.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Mk 351 Hydrate

Agonistic Activity at Alpha-Adrenergic Receptors

MK-351 hydrate (B1144303) is classified as a selective agonist for alpha-adrenergic receptors, specifically targeting the α2 subtype. selleckchem.commedchemexpress.comselleck.co.jpselleckchem.commedchemexpress.comselleck.co.jpsmallmolecules.commedchemexpress.comselleckchem.commedchemexpress.commedchemexpress.com As a centrally acting sympatholytic agent, it exerts its effects by binding to these receptors, thereby influencing neurotransmitter release and downstream signaling pathways. nih.gov The activation of α2-adrenergic receptors by MK-351 hydrate leads to the inhibition of adrenergic neuronal outflow and a reduction in the release of norepinephrine (B1679862) in the brainstem. nih.govpharmacompass.com This modulation of central sympathetic activity ultimately results in decreased vasoconstrictor signals to the peripheral sympathetic nervous system, contributing to a reduction in blood pressure. nih.govpharmacompass.com

Prodrug Conversion and Active Metabolite Formation

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and undergoes metabolic transformation in vivo to become pharmacologically active. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.govtargetmol.cn This biotransformation is a critical step for its therapeutic efficacy.

The metabolic conversion of this compound primarily occurs within the central nervous system. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.cn While the precise enzymatic cascade is not fully elucidated in the provided snippets, the process involves specific biotransformation pathways that lead to the formation of its active metabolite.

Within the central nervous system, this compound is metabolized into α-Methylepinephrine. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.cn This metabolic conversion is understood to proceed via a pathway involving dopamine (B1211576) beta-hydroxylase activity, which transforms Methyldopa (B1676449) into methylnorepinephrine, followed by phenylethanolamine-N-methyltransferase activity to yield α-methylepinephrine. nih.gov Both α-methylnorepinephrine and α-methylepinephrine serve as active metabolites that function as agonists at presynaptic α2-adrenergic receptors located in the brainstem. nih.gov

Molecular Target Engagement and Receptor Pharmacology of Mk 351 Hydrate

Ligand-Receptor Interaction Dynamics

The primary mode of interaction for MK-351 hydrate (B1144303) with its target is as a selective agonist at α2-adrenergic receptors. selleck.co.jpselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov Following its metabolic conversion to α-Methylepinephrine, this active form binds to the α2-adrenergic receptors. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com α2-Adrenergic receptors are classified as G protein-coupled receptors (GPCRs) that predominantly couple with Gi/o proteins. wikipedia.orgcellapplications.com The binding of an agonist, such as α-Methylepinephrine, to the α2-adrenergic receptor initiates a signaling cascade involving the activation of these Gi/o proteins. This activation leads to the inhibition of adenylate cyclase, a key enzyme in second messenger signaling, resulting in a reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgcellapplications.com The dynamics of this ligand-receptor interaction involve conformational alterations in the receptor upon agonist binding, which are crucial for facilitating the subsequent coupling and activation of the associated G protein. nih.govrsc.orguniversiteitleiden.nlelifesciences.orgnih.gov

Allosteric Modulation Mechanisms of Alpha-Adrenergic Receptors

MK-351 hydrate operates as an orthosteric agonist, meaning it binds to the principal ligand-binding site of the α2-adrenergic receptor, thereby directly activating the receptor. rsc.orguniversiteitleiden.nl In contrast, allosteric modulation involves the binding of a molecule to a site on the receptor that is distinct from the orthosteric site. This binding event alters the receptor's conformation, which in turn influences the binding affinity or functional activity of the orthosteric ligand. rsc.orguniversiteitleiden.nlelifesciences.orgmdpi.com The available scientific literature consistently characterizes this compound as an agonist and does not present evidence of its function as an allosteric modulator of α2-adrenergic receptors. Consequently, specific allosteric modulation mechanisms directly involving this compound are not detailed within the provided information.

Compound Name Summary:

| Compound Name | Synonyms/Identifiers |

| This compound | L-(-)-α-Methyldopa hydrate |

Pharmacological Profile of this compound:

| Property | Description |

| Target Receptor | α2-Adrenergic Receptors |

| Mechanism of Action | Selective Agonist |

| Metabolism | Prodrug, metabolized to α-Methylepinephrine in the Central Nervous System (CNS) |

| Selectivity Profile | Selective for α2-adrenergic receptors |

| G-protein Coupling | Mediated via Gi/o proteins |

| Downstream Signaling | Inhibition of Adenylate Cyclase, reduction of cAMP |

Synthetic Methodologies and Chemical Derivatization of Mk 351 Hydrate Analogues

General Principles for the Synthesis of Alpha-Amino Acid Derivatives

The synthesis of α-amino acid derivatives is a cornerstone of medicinal chemistry, providing the building blocks for a vast array of therapeutic agents. Several classical and modern methods are employed to construct the α-amino acid scaffold.

One of the most fundamental approaches is the Strecker synthesis , which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. This method is versatile and allows for the introduction of various side chains.

Another widely used method is the amination of α-halo acids . This nucleophilic substitution reaction, where an α-halogenated carboxylic acid is treated with ammonia, provides a direct route to α-amino acids.

The amidomalonate synthesis offers a robust method for preparing a wide range of α-amino acids. This technique involves the alkylation of a diethyl acetamidomalonate followed by hydrolysis and decarboxylation to yield the desired amino acid.

Modern synthetic strategies often focus on enantioselective methods to produce chirally pure α-amino acid derivatives, which is crucial for their biological activity. These methods can involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions. For instance, asymmetric hydrogenation of α-enamido acids using chiral rhodium or ruthenium catalysts is a powerful technique for producing enantiomerically pure α-amino acids.

Strategic Design and Synthesis of Novel MK-351 Hydrate (B1144303) Analogues

The strategic design of novel MK-351 hydrate (Methyldopa) analogues primarily focuses on modifying its structure to improve its therapeutic efficacy, alter its selectivity for adrenergic receptors, and enhance its absorption and distribution.

One common approach involves the synthesis of ester prodrugs . The carboxylic acid moiety of Methyldopa (B1676449) can be esterified with various alcohols to increase its lipophilicity, thereby potentially improving its absorption from the gastrointestinal tract. A study on the synthesis of various esters of Methyldopa aimed to create derivatives that are more efficiently absorbed and are readily converted back to the parent drug in the body. nih.gov For example, the pivaloyloxyethyl and succinimidoethyl esters of Methyldopa were found to be more potent antihypertensive agents than Methyldopa itself in animal models. nih.gov The synthesis of these amino esters has been achieved through several methods, including direct esterification of Methyldopa without the need for protecting groups on the amino or hydroxyl functionalities. nih.gov

Another strategy involves the synthesis of dipeptide prodrugs . Dipeptides containing D-phenylglycine or D-p-hydroxyphenylglycine have been attached to the Methyldopa molecule. tmu.edu.tw This approach is designed to utilize peptide transporters in the intestine to improve the absorption of the parent drug. tmu.edu.tw These dipeptide prodrugs have demonstrated stability in buffer solutions at physiological pH and resistance to enzymatic degradation in intestinal mucosa preparations, suggesting their potential as oral prodrugs. tmu.edu.tw

Furthermore, the synthesis of Methyldopa-tin complexes has been explored. nih.gov These complexes are prepared by reacting Methyldopa with organotin chlorides, such as triphenyltin (B1233371) chloride or dibutyltin (B87310) dichloride, in methanol. nih.gov While the primary application explored for these complexes was as photostabilizers for polyvinyl chloride, this derivatization showcases the chemical versatility of the Methyldopa scaffold.

The synthesis of Methyldopa itself can be achieved through various routes. One patented method starts from 3,4-dimethoxybenzaldehyde (B141060) and 2-acetylamino propionic acid methyl ester, proceeding through condensation, reduction, deprotection, and purification steps. google.com Another synthetic approach begins with 4-hydroxy-3-methoxy phenylacetone, which is converted to an α-amino nitrile, followed by resolution of the L-isomer and subsequent hydrolysis to yield Methyldopa. gpatindia.com

The structure-activity relationship (SAR) of Methyldopa analogues provides insights for rational design. Key structural features essential for high agonist activity include a primary or secondary aliphatic amine separated by two carbon atoms from a substituted benzene (B151609) ring and the R configuration at the hydroxyl-substituted carbon for maximal direct activity. gpatindia.com Modifications to the N-substituent can influence selectivity for different adrenergic receptors. gpatindia.com

Chemical Modifications and Their Impact on Prodrug Characteristics

Chemical modifications of this compound (Methyldopa) are primarily aimed at improving its prodrug characteristics, with a focus on enhancing bioavailability and modulating its release profile. Methyldopa itself is considered a prodrug, as it is metabolized in the central nervous system to its active form, α-methylnorepinephrine. drugbank.com

Esterification is a key chemical modification strategy. The conversion of the carboxylic acid group of Methyldopa into an ester linkage increases lipophilicity, which can lead to improved absorption. The rate of hydrolysis of the ester bond back to the active parent drug is a critical factor. For instance, the synthesis of various esters of Methyldopa was undertaken with the goal of achieving derivatives that would be readily converted to Methyldopa in the blood or target tissues. nih.gov This approach aims to overcome the limitations of the free amino acid's absorption from the gastrointestinal tract. nih.gov

The table below summarizes some of the synthesized ester prodrugs of Methyldopa and their intended impact on prodrug characteristics.

| Prodrug Analogue | Chemical Modification | Intended Impact on Prodrug Characteristics | Reference |

| α-pivaloyloxyethyl ester | Esterification of the carboxylic acid | Increased lipophilicity for enhanced absorption; rapid in vivo hydrolysis to release Methyldopa. | nih.gov |

| α-succinimidoethyl ester | Esterification of the carboxylic acid | Improved absorption and conversion to the active parent drug. | nih.gov |

| Methyldopate hydrochloride | Esterification with ethanol | Used for intravenous administration. | google.com |

Peptide Linkages represent another significant modification. By attaching dipeptide moieties to Methyldopa, the resulting prodrugs can target intestinal peptide transporters, thereby facilitating their uptake. tmu.edu.tw The stability of these peptide prodrugs against enzymatic degradation in the gut is a crucial consideration in their design. tmu.edu.tw

Theoretical studies have also been conducted to predict the biological activity of Methyldopa prodrugs. For example, the linkage of Methyldopa to cellulose (B213188) derivatives like maleic anhydride (B1165640) cellulose (MAC) has been investigated computationally to assess the potential for controlled release. ekb.eg These studies use quantum chemical methods to evaluate parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and stability of the prodrugs. ekb.eg

The overarching goal of these chemical modifications is to create a prodrug that is stable until it reaches its target, is efficiently absorbed, and then releases the active Methyldopa in a controlled manner to exert its therapeutic effect.

Preclinical Pharmacological Activity of Mk 351 Hydrate: in Vitro Characterization

Receptor Functional Assays in Cell-Based Systems

Information regarding the in vitro activity of MK-351 hydrate (B1144303) in cell-based receptor functional assays is not available in the public domain. This includes data on its potential agonist, antagonist, or allosteric modulator activity at specific receptor targets. Consequently, no determination of its potency (e.g., EC50 or IC50 values) or efficacy at any given receptor can be provided.

Assessment of Downstream Signaling Pathway Activation

There is no available data from in vitro studies detailing the effects of MK-351 hydrate on downstream signaling pathways. This includes, but is not limited to, its potential to modulate key signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Information on the activation or inhibition of specific kinases or the generation of second messengers following cellular exposure to this compound could not be located.

Neurotransmitter Release and Reuptake Modulation in Cultured Neuronal Systems

The effects of this compound on neurotransmitter dynamics in cultured neuronal systems have not been described in the available literature. Standard in vitro assays that assess the release and reuptake of key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) have not been reported for this compound. Therefore, its profile as a potential neurotransmitter reuptake inhibitor or releasing agent is unknown.

Enzyme Activity Modulation Related to this compound Biotransformation

Details regarding the biotransformation of this compound, including the specific enzymes involved in its metabolism, are not publicly available. In vitro studies utilizing human liver microsomes or recombinant cytochrome P450 (CYP) enzymes are commonly employed to identify the metabolic pathways of new chemical entities. However, the results of such studies for this compound have not been published. Consequently, there is no information on which CYP isoforms may be responsible for its metabolism or if this compound itself acts as an inhibitor or inducer of these enzymes.

Structure Activity Relationship Sar Studies of Mk 351 Hydrate

Identification of Pharmacophoric Elements for α2-Adrenergic Agonism

The activity of MK-351 hydrate (B1144303) is dependent on its active metabolite, α-methylnorepinephrine, which acts as a selective agonist at central α2-adrenergic receptors. nih.govnih.gov The key pharmacophoric features essential for this agonism are rooted in the structure of phenylethylamine, the foundational scaffold for many adrenergic agents.

Catechol Moiety : The 3,4-dihydroxybenzene group, or catechol ring, is a critical element for high-affinity binding and activation of α2-adrenergic receptors. youtube.com The two hydroxyl groups at the 3rd and 4th positions of the phenyl ring are essential for forming hydrogen bonds with specific residues within the receptor's binding pocket. This interaction is crucial for receptor activation. However, this catechol group also renders the molecule susceptible to oxidation and metabolic inactivation. youtube.com

Ethylamine (B1201723) Side Chain : A primary or secondary aliphatic amine separated from the substituted benzene (B151609) ring by a two-carbon chain is fundamental for high agonist activity. gpatindia.com This spacing correctly positions the protonated amine group to form an ionic bond with a conserved aspartate residue in transmembrane helix 3 of the α2-receptor, a hallmark interaction for aminergic G protein-coupled receptors.

β-Hydroxyl Group : The hydroxyl group on the benzylic carbon of the ethylamine side chain is vital for direct receptor agonism. For maximal activity, this carbon must possess the (R) configuration. gpatindia.com This hydroxyl group is believed to engage in a key hydrogen bond interaction within the receptor's binding site.

α-Methyl Group : The methyl group on the α-carbon (the carbon adjacent to the amino group) provides selectivity for the α2-receptor over the α1-receptor. While substitutions larger than a methyl group at this position tend to decrease α-agonist activity, the methyl group itself enhances α2-selectivity. gpatindia.com

The combination of these features in the active metabolite, α-methylnorepinephrine, defines its ability to potently and selectively stimulate central α2-adrenergic receptors, leading to a reduction in sympathetic outflow. nih.gov

| Pharmacophoric Feature | Structural Component in α-methylnorepinephrine | Importance for α2-Adrenergic Agonism |

|---|---|---|

| Aromatic Ring | 3,4-Dihydroxybenzene (Catechol) | Essential for binding; participates in hydrogen bonding. |

| Hydrogen Bond Donor/Acceptor | 3-OH and 4-OH groups | Crucial for high-affinity interaction with receptor binding pocket. |

| Positively Ionizable Group | Amine (NH2) | Forms a key ionic bond with an aspartate residue in the receptor. |

| Hydrophobic Feature | α-Methyl Group | Contributes to α2-receptor selectivity. |

| Hydrogen Bond Donor/Acceptor | β-Hydroxyl Group | Important for direct receptor activation; must have (R) configuration. |

Influence of Stereochemical Configuration on Receptor Binding and Efficacy

Stereochemistry plays a decisive role in the biological activity of MK-351 hydrate and its metabolites. The therapeutic effect is almost exclusively attributed to the L-isomer, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. nih.govhmdb.ca

Prodrug Stereoselectivity : The L-isomer of methyldopa (B1676449) is the specific substrate for the enzyme aromatic L-amino acid decarboxylase (LAAD), which initiates its metabolic activation. wikipedia.org The D-isomer is inactive and does not undergo this critical enzymatic conversion, requiring approximately twice the dose of the racemic mixture to achieve the same therapeutic effect as the pure L-isomer. hmdb.cancats.io

Active Metabolite Stereochemistry : The enzymatic conversion of L-methyldopa (which has an S configuration at the α-carbon) by LAAD and subsequently dopamine (B1211576) β-hydroxylase (DBH) produces α-methylnorepinephrine with a specific (1R,2S) stereochemical configuration. This precise three-dimensional arrangement is optimal for fitting into the α2-adrenergic receptor binding site. The (1R) configuration at the β-carbon, containing the hydroxyl group, is essential for potent agonist activity, while the (2S) configuration, derived from the parent L-amino acid, is also required for effective binding and efficacy. gpatindia.com

The strict stereochemical requirements at both the prodrug and active metabolite stages highlight the highly specific nature of the enzymatic and receptor interactions involved in the mechanism of action of this compound.

| Compound | Isomer | Biological Activity | Reason |

|---|---|---|---|

| This compound (Methyldopa) | L-isomer ((S)-enantiomer) | Active | Recognized as a substrate by aromatic L-amino acid decarboxylase for metabolic activation. wikipedia.org |

| This compound (Methyldopa) | D-isomer ((R)-enantiomer) | Inactive | Not a substrate for the activating enzyme. ncats.io |

| α-methylnorepinephrine | (1R,2S)-isomer | Active α2-agonist | Optimal stereochemistry for high-affinity binding and efficacy at the α2-adrenergic receptor. |

| α-methylnorepinephrine | Other stereoisomers | Significantly reduced or no activity | Suboptimal fit within the receptor's chiral binding pocket. |

Correlation of Structural Features with Metabolic Stability and Prodrug Activation

This compound is a classic example of a prodrug, where its chemical structure is designed for transport and subsequent enzymatic conversion into the pharmacologically active agent. drugbank.compatsnap.com

Prodrug Activation : The amino acid structure of this compound allows it to be actively transported across the blood-brain barrier via L-type amino acid transporters. Once in the central nervous system, it enters the catecholamine synthesis pathway. It is first decarboxylated by LAAD to α-methyldopamine, which is then β-hydroxylated by dopamine β-hydroxylase to form the active α-methylnorepinephrine. wikipedia.org This active metabolite then stimulates central α2-adrenergic receptors. biolife-publisher.it The entire process relies on the molecule's structural analogy to L-DOPA.

Metabolic Stability : The catechol moiety, while essential for activity, is a primary site of metabolic inactivation through oxidation or conjugation, particularly sulfation in the liver. drugbank.comnih.gov The presence of the α-methyl group provides a degree of metabolic stability by slowing down metabolism by monoamine oxidase (MAO), an enzyme that typically degrades catecholamines like norepinephrine (B1679862). youtube.com This steric hindrance allows the active metabolite, α-methylnorepinephrine, to persist longer in the synapse and exert its effects. However, the parent compound and its metabolites are eventually excreted, primarily via the kidneys. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

While specific QSAR models for a "this compound Series" are not detailed in the public literature, QSAR studies on the broader class of α2-adrenoceptor agonists provide valuable insights applicable to its active metabolite, α-methylnorepinephrine.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been conducted on various series of α2a-adrenoceptor agonists to create predictive models for their binding affinities. nih.gov These models typically define the essential pharmacophore and map the steric and electrostatic fields around the molecules to quantify their influence on receptor binding.

For α2a-agonists, these models consistently highlight the importance of:

A positively charged center , corresponding to the protonated amine, which is critical for the ionic interaction.

Hydrogen-bond donor and acceptor sites , located on the catechol hydroxyls and the β-hydroxyl group.

Specific aromatic and hydrophobic regions , which correspond to the phenyl ring and substituents like the α-methyl group.

CoMFA models can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges would either enhance or diminish binding affinity. For a molecule like α-methylnorepinephrine, these models would confirm that the precise spatial arrangement of its functional groups is highly optimized for interaction with the α2a-receptor. Such validated statistical models have high predictive power for the binding affinities of new, structurally related α2a-adrenoceptor agonists. nih.gov

Computational Studies and Molecular Modeling of Mk 351 Hydrate

Ligand-Receptor Docking Simulations for α2-Adrenergic Receptors

Ligand-receptor docking simulations are a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor, thereby estimating binding affinity and identifying key interaction points. For α2-adrenergic receptors (α2-ARs), which are G protein-coupled receptors (GPCRs), docking studies are instrumental in understanding how agonists and antagonists interact with the receptor's binding pocket.

While numerous studies employ molecular docking to investigate various ligands interacting with α2-adrenergic receptors, including the identification of novel agonists and antagonists mdpi.comosti.gov, specific published docking simulations featuring MK-351 hydrate (B1144303) as the primary ligand are not detailed within the provided literature. General approaches involve using crystal structures of α2-AR subtypes, preparing both the receptor and ligand, and then employing docking algorithms to predict binding poses and scores scielo.brpitt.edunih.govscielo.br. These simulations aim to map the interactions between the ligand's chemical features and the receptor's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for receptor activation or inhibition.

Molecular Dynamics Simulations of MK-351 Hydrate and Receptor Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective, capturing the temporal evolution of molecular systems. For GPCRs like the α2-adrenergic receptors, MD simulations are used to explore receptor conformational flexibility, identify different functional states, and assess the stability of ligand-receptor complexes over time nih.govnih.govplos.org. These simulations can reveal how a ligand binding event translates into conformational changes that propagate through the receptor, ultimately leading to signal transduction.

Studies have utilized MD simulations to investigate the dynamic behavior of various adrenergic receptors, such as the β2-adrenergic receptor, to understand ligand binding pathways, conformational ensembles, and interactions with signaling partners nih.govnih.govplos.orgplos.org. These simulations typically involve prolonged time scales (microseconds) to capture relevant biological motions. However, specific detailed molecular dynamics simulations focusing on this compound in complex with α2-adrenergic receptors are not explicitly described in the available search results. The general application of MD in this field highlights its potential to provide atomic-level insights into the dynamic interactions of this compound with its target if such studies were conducted.

In Silico Prediction of Metabolic Fate and Active Metabolite Structure

Understanding the metabolic fate of a drug candidate is crucial for predicting its pharmacokinetic profile, efficacy, and potential toxicity. In silico methods are widely employed to predict how a compound will be metabolized by the body, identifying potential sites of metabolism and the structures of resulting metabolites.

This compound (Methyldopa hydrate) is recognized as a proagent, meaning it is converted into its active form within the body. The primary metabolic pathway involves its conversion, particularly in the central nervous system, to α-methylnorepinephrine and, more significantly, α-methylepinephrine nih.govdrugbank.commedchemexpress.commedchemexpress.commedchemexpress.combiolife-publisher.itnih.gov. These active metabolites are potent agonists at presynaptic α2-adrenergic receptors in the brainstem, leading to the inhibition of sympathetic neuronal outflow and a reduction in blood pressure drugbank.combiolife-publisher.itnih.gov. α-Methylepinephrine has been identified as a particularly potent depressor agent, with its effects being modulated by other receptor antagonists nih.gov.

While in silico tools like Meteor Nexus are established for predicting metabolic fate lhasalimited.org, and various computational approaches exist for predicting drug metabolism creative-biolabs.comnih.gov, specific detailed in silico prediction studies focusing on the metabolic conversion of this compound to its active metabolites are not explicitly detailed in the provided literature.

Biochemical and Cellular Signaling Pathways Influenced by Mk 351 Hydrate

Adrenergic Receptor Signaling Cascades and Crosstalk

Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov Lowered cAMP levels result in reduced activation of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.

Impact on Second Messenger Systems in Central Nervous System Cells

In the central nervous system (CNS), the primary impact of α2-adrenergic agonist-induced signaling is the reduction of cAMP levels, as described above. This modulation of the cAMP/PKA pathway can have significant effects on neuronal function. For example, it can alter gene expression, protein synthesis, and the activity of various enzymes and ion channels that are crucial for neuronal excitability and synaptic transmission.

Beyond cAMP, α2-adrenergic activation can also influence other second messenger systems. For example, in some cell types, activation of these receptors can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, can trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a diverse array of cellular responses.

Regulation of Ion Channels and Membrane Potentials via α2-Adrenergic Activation

A key mechanism by which α2-adrenergic agonists modulate neuronal activity is through the regulation of ion channels. nih.gov Activation of α2-receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The efflux of potassium ions through these channels causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus leading to an inhibitory effect.

Furthermore, α2-adrenergic activation can inhibit the opening of voltage-gated calcium channels. This reduction in calcium influx at the presynaptic terminal can lead to a decrease in the release of neurotransmitters, contributing to the sympatholytic effects of these compounds.

Involvement in Broader Neurotransmitter Networks

By modulating neuronal excitability and neurotransmitter release, α2-adrenergic agonists can have widespread effects on various neurotransmitter networks within the CNS. The most well-characterized effect is the inhibition of norepinephrine (B1679862) release from presynaptic terminals, which forms a negative feedback loop in noradrenergic neurons. nih.gov

Beyond the noradrenergic system, α2-adrenergic agonists can also influence the release of other neurotransmitters, including acetylcholine, serotonin, and dopamine (B1211576). This broad modulation of neurotransmitter systems underlies the diverse physiological and behavioral effects of this class of drugs.

Drug Discovery and Preclinical Development Methodologies Relevant to Mk 351 Hydrate

High-Throughput Screening (HTS) Approaches for Alpha-Adrenergic Agonists

The initial step in discovering a novel agonist like a potential MK-351 hydrate (B1144303) is often High-Throughput Screening (HTS). This process involves the rapid, automated testing of vast libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. For alpha-adrenergic agonists, the targets are the alpha-1 (α1) and alpha-2 (α2) adrenergic receptors and their subtypes. wikipedia.orgcvpharmacology.com

HTS assays are designed to be robust, reproducible, and scalable. Common approaches for identifying alpha-adrenergic agonists include:

Radioligand Binding Assays: These competitive assays measure the ability of a test compound to displace a known radioactive ligand that binds to the alpha-adrenergic receptor. A high degree of displacement indicates that the test compound has a strong affinity for the receptor. These assays can be miniaturized for HTS formats to screen large numbers of compounds efficiently.

Functional Assays: These are critical for identifying agonists, as they measure the biological response triggered by the compound binding to the receptor.

Second Messenger Assays: Activation of α1-receptors typically leads to an increase in intracellular calcium (Ca2+) and inositol (B14025) phosphate (B84403) (IP3), while α2-receptor activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). wikipedia.orgcvpharmacology.com HTS assays can be designed to detect these changes, often using fluorescent or luminescent reporters.

Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. An agonist binding to the receptor will trigger a signaling cascade that results in the expression of the reporter gene, which can be easily quantified.

The table below summarizes key HTS methodologies used in the discovery of alpha-adrenergic agonists.

Table 1: High-Throughput Screening Approaches for Alpha-Adrenergic Agonists

| Assay Type | Principle | Endpoint Measured | Target Information |

|---|---|---|---|

| Radioligand Binding | Competitive binding between a test compound and a known radiolabeled ligand for the target receptor. | Reduction in radioactivity bound to the receptor. | Binding Affinity (Ki) |

| Calcium Mobilization | Gq-coupled α1-receptor activation releases intracellular Ca2+. Fluorescent dyes change intensity upon binding Ca2+. | Increase in fluorescence intensity. | Functional Potency (EC50) |

| cAMP Assays | Gi-coupled α2-receptor activation inhibits cAMP production. Assays use antibodies or resonance energy transfer. | Decrease in signal (e.g., luminescence, FRET). | Functional Potency (EC50) |

| Reporter Gene Assays | Receptor activation triggers a signaling pathway that drives the expression of a reporter gene (e.g., luciferase). | Light output from the enzymatic reaction. | Functional Potency (EC50) |

Target Identification and Validation Strategies in Neuropharmacology

Alpha-adrenergic receptors are well-established targets in neuropharmacology. They are G-protein-coupled receptors (GPCRs) that mediate the effects of the catecholamines norepinephrine (B1679862) and epinephrine. benthamscience.com These receptors are crucial for regulating a wide range of physiological processes in the CNS, including mood, attention, arousal, and blood pressure control. nih.govwikipedia.org

There are two main classes of alpha-adrenergic receptors, α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C). youtube.com Target identification involves selecting one or more of these receptor subtypes for therapeutic intervention, while target validation provides evidence that modulating the target will have the desired therapeutic effect.

Strategies for validating these targets include:

Pharmacological Validation: Using subtype-selective agonists and antagonists to probe the function of a specific receptor subtype in cellular and animal models. For example, the use of an α2A-selective agonist like guanfacine (B1203898) has helped validate this receptor's role in cognitive functions related to the prefrontal cortex. wikipedia.org

Genetic Validation: Employing techniques like gene knockout or knockdown (e.g., using siRNA or CRISPR) in animal models. Studying animals that lack a specific receptor subtype can reveal its physiological role and confirm it as a valid drug target.

Expression Analysis: Mapping the distribution of the receptor subtypes in different brain regions helps to predict the potential therapeutic effects and side effects of a drug. For instance, the high density of α2A receptors in the prefrontal cortex and locus coeruleus points to their importance in cognition and arousal. wikipedia.org

Table 2: Alpha-Adrenergic Receptor Subtypes and Their Validated Roles

| Receptor Subtype | Primary Location(s) in CNS | Key Validated Functions | Example Agonist |

|---|---|---|---|

| Alpha-1A (α1A) | Brain (cortex, hippocampus), Spinal Cord | Neurotransmission, Cognition, Blood Pressure | Phenylephrine |

| Alpha-1B (α1B) | Brain, Renal Vasculature | Baroreflex, Physiological Hypertrophy | --- |

| Alpha-1D (α1D) | Cortex, Olfactory Bulb, Hippocampus | Vascular Smooth Muscle Contraction | --- |

| Alpha-2A (α2A) | Prefrontal Cortex, Brainstem | Sedation, Analgesia, Cognition, ADHD | Guanfacine |

| Alpha-2B (α2B) | Brain (thalamus), Blood Vessels | Vasoconstriction, Sedation | --- |

| Alpha-2C (α2C) | Brain (striatum, hippocampus), Olfactory Bulb | Regulation of Dopamine (B1211576) Release, Startle Response | --- |

Lead Optimization Principles for CNS-Penetrant Prodrugs

A major hurdle in CNS drug development is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. A promising "hit" compound from HTS must be chemically modified into a "lead" compound that can efficiently cross the BBB.

Lead optimization focuses on refining the molecule's structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its potency and selectivity for the target. Key principles for CNS penetration include:

Increasing Lipophilicity: The BBB is a lipid barrier, so compounds must be sufficiently lipophilic to pass through. This is often measured as the partition coefficient (LogP).

Reducing Polar Surface Area (PSA): A lower PSA (generally < 90 Ų) is associated with better BBB penetration.

Lowering Molecular Weight: Smaller molecules (typically < 500 Da) are more likely to cross the BBB.

Minimizing Hydrogen Bonds: Fewer hydrogen bond donors and acceptors generally improve permeability.

A prodrug strategy is an advanced approach used when the active drug itself has poor CNS penetration. The active drug is chemically modified into an inactive form (the prodrug) that is designed to readily cross the BBB. Once in the brain, enzymes cleave the modifying group, releasing the active parent drug at its site of action. This strategy can enhance brain exposure while potentially minimizing peripheral side effects.

Table 3: Physicochemical Properties for Optimal CNS Penetration

| Property | General Guideline | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Facilitates passive diffusion across membranes. |

| Lipophilicity (LogP) | 1 - 3 | Balances aqueous solubility with lipid membrane permeability. |

| Polar Surface Area (PSA) | < 90 Ų | Reduces desolvation energy penalty for entering the lipid bilayer. |

| Hydrogen Bond Donors | ≤ 3 | Minimizes interactions with the aqueous phase. |

| Hydrogen Bond Acceptors | ≤ 7 | Minimizes interactions with the aqueous phase. |

| pKa | 7.5 - 10.5 | Influences ionization state and ability to cross membranes. |

Advanced In Vitro Models in Preclinical Drug Discovery (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Traditional preclinical drug discovery has relied on two-dimensional (2D) cell cultures, which are cells grown in a flat layer on a plastic dish. While useful for HTS, these models often fail to replicate the complex microenvironment of a human organ. In neuropharmacology, there has been a significant shift towards more physiologically relevant advanced in vitro models.

3D Cell Cultures: These models, such as neurospheres or brain organoids, allow neuronal cells to grow and interact in three dimensions. This better mimics the cellular organization, cell-to-cell communication, and connectivity of the human brain. They provide a more accurate platform for assessing a compound's neuroactivity and potential neurotoxicity.

Organ-on-a-Chip (OOC): This microfluidic technology creates "microphysiological systems" that simulate the activities and mechanics of an entire organ. A "brain-on-a-chip" can model the BBB by co-culturing brain endothelial cells, astrocytes, and pericytes, allowing researchers to study the penetration of a drug candidate in a dynamic, human-relevant system. These models are instrumental in predicting whether a potential CNS drug can reach its target.

Table 4: Comparison of In Vitro Models for Neuropharmacology

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, low cost, reproducible. | Lacks physiological relevance, poor cell-cell interaction. |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells. | Better mimics tissue architecture, improved cell signaling. | Can have necrotic cores, variability, lower throughput. |

| Organ-on-a-Chip (OOC) | Microfluidic device with living cells simulating organ function. | Physiologically relevant, models tissue interfaces (e.g., BBB), allows fluid flow. | Complex setup, lower throughput, still an emerging technology. |

Translational Preclinical Models for Pharmacological Evaluation (excluding human clinical data)

After a compound shows promise in in vitro models, it must be evaluated in living organisms to understand its systemic effects. Translational preclinical models, primarily involving laboratory animals, are used to assess the in vivo pharmacology of a drug candidate. These studies are crucial for predicting how the drug might behave in humans.

For an alpha-adrenergic agonist, key parameters evaluated in these models include:

Pharmacokinetics (PK): Studying how the animal's body absorbs, distributes, metabolizes, and excretes the drug. This includes measuring drug concentrations in the blood and, importantly, in the brain to confirm CNS penetration.

Pharmacodynamics (PD): Assessing the physiological and biochemical effects of the drug. For an alpha-2 agonist, this could involve measuring changes in:

Blood Pressure and Heart Rate: To assess cardiovascular effects.

Sedation Levels: To evaluate effects on arousal.

Analgesic Effects: Using models of pain to determine if the compound has pain-relieving properties.

Behavioral Models: Using specialized tests to evaluate the compound's effects on cognition, anxiety, or attention, which are relevant for many CNS disorders.

These preclinical studies provide the critical data needed to establish a preliminary efficacy and safety profile before a decision is made to advance the compound into clinical trials.

Table 5: Examples of Translational Preclinical Models for Alpha-Adrenergic Agonists

| Model Type | Species | Parameter Evaluated | Relevance |

|---|---|---|---|

| Spontaneously Hypertensive Rat | Rat | Blood Pressure Reduction | Assesses antihypertensive effects (α2 agonism). |

| Forced Swim Test | Mouse/Rat | Immobility Time | Screens for potential antidepressant-like activity. |

| Hot Plate Test | Mouse/Rat | Pain Threshold (Latency to response) | Evaluates central analgesic effects. |

| Locomotor Activity Monitoring | Mouse/Rat | Spontaneous Movement | Measures sedative or stimulant properties. |

| Microdialysis | Rat | Neurotransmitter levels in brain regions | Directly measures the drug's effect on neurochemistry (e.g., norepinephrine release). |

Future Research Directions for Mk 351 Hydrate

Elucidation of Novel Binding Sites or Allosteric Modulators

The α2-adrenergic receptor, the primary target of MK-351 hydrate (B1144303), is a G protein-coupled receptor (GPCR). GPCRs are known to possess allosteric sites that can be modulated by ligands distinct from the orthosteric binding site, thereby fine-tuning receptor activity without direct competition with the endogenous agonist nih.govfrontiersin.orgmdpi.com. Future research could focus on detailed structural and functional studies to identify potential allosteric sites on the α2-adrenergic receptor subtypes. Investigating whether MK-351 hydrate itself, or its active metabolite, interacts with allosteric sites, or if novel compounds can be designed to act as positive or negative allosteric modulators (PAMs or NAMs) of the α2-adrenergic receptor, could lead to more nuanced control over adrenergic signaling. Such research could reveal mechanisms to enhance the efficacy, selectivity, or duration of action of α2-adrenergic modulation, potentially leading to new therapeutic strategies for conditions beyond hypertension.

Development of Highly Selective Agonists with Tailored Pharmacological Profiles

While this compound is considered selective for α2-adrenergic receptors, the development of agonists with even greater subtype selectivity (α2A, α2B, α2C) or tailored pharmacological profiles, such as biased agonism, represents a significant future direction acs.org. Biased agonism refers to ligands that preferentially activate specific downstream signaling pathways (e.g., G protein-mediated versus β-arrestin-mediated signaling) over others. Future research could involve structure-activity relationship (SAR) studies and computational modeling to design novel analogues of this compound that exhibit enhanced selectivity for specific α2-adrenergic receptor subtypes or biased signaling properties. Such tailored agonists could offer improved therapeutic efficacy and reduced off-target effects, potentially opening new therapeutic windows for conditions modulated by specific α2-adrenergic receptor actions.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The advent of high-throughput technologies has made multi-omics data integration a powerful tool for understanding complex biological systems and drug mechanisms nih.govfrontlinegenomics.com. Future research could benefit from integrating diverse omics datasets—genomics, transcriptomics, proteomics, metabolomics, and epigenomics—to gain a comprehensive understanding of this compound's cellular and systemic effects. Analyzing these integrated datasets could reveal novel pathways influenced by this compound, identify potential biomarkers for treatment response, or uncover unexpected therapeutic targets. Such an approach would move beyond its known α2-adrenergic activity to map its complete molecular footprint, providing a holistic view of its biological impact and potentially uncovering new therapeutic applications or synergistic drug combinations.

Table 1: Potential Contributions of Multi-Omics Data Integration for this compound Research

| Omics Data Type | Potential Contribution to this compound Research |

| Genomics | Identifying genetic variations influencing drug metabolism, receptor expression, or response variability. |

| Transcriptomics | Profiling gene expression changes in response to this compound, revealing affected cellular pathways and regulatory networks. |

| Proteomics | Identifying changes in protein levels and post-translational modifications, offering insights into downstream signaling cascades and protein-protein interactions modulated by the drug. |

| Metabolomics | Characterizing alterations in metabolic profiles, which can reveal drug metabolism pathways, cellular energy status changes, and indirect effects on metabolic homeostasis. |

| Epigenomics | Investigating potential long-term changes in gene expression regulation, such as DNA methylation or histone modifications, induced by this compound. |

| Integration | Developing a systems-level understanding of this compound's action, identifying key molecular signatures, and predicting therapeutic outcomes or adverse events. |

Exploration of Novel Prodrug Strategies for α2-Adrenergic Modulation

This compound is already recognized as a prodrug, requiring metabolic activation to its active form, α-methylnorepinephrine medchemexpress.comontosight.ai. Future research could explore novel prodrug strategies to further optimize its pharmacokinetic properties, such as improving oral bioavailability, enhancing tissue-specific delivery, or prolonging its duration of action. This might involve developing ester, carbamate, or other cleavable moieties that are specifically cleaved by enzymes present in target tissues or under specific physiological conditions. Such tailored prodrug approaches could lead to more consistent therapeutic effects, reduced dosing frequency, or targeted delivery to specific regions of the central nervous system or periphery, thereby enhancing its therapeutic index and applicability. Prodrug design is a well-established strategy for improving drug delivery and efficacy across various therapeutic areas acs.org.

Application of Artificial Intelligence and Machine Learning in this compound Analogue Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development reddit.com. These technologies can be leveraged to accelerate the design and optimization of novel analogues of this compound. Future research could employ AI/ML algorithms for:

Virtual Screening: Identifying potential novel compounds with predicted α2-adrenergic activity based on existing structural data.

De Novo Design: Generating novel chemical structures with desired pharmacological profiles, guided by learned structure-activity relationships.

Predictive Modeling: Forecasting the efficacy, selectivity, and pharmacokinetic properties of designed analogues, thereby prioritizing experimental synthesis and testing.

Optimization of Properties: Using ML models to refine lead compounds by predicting the impact of specific chemical modifications on potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

By integrating AI/ML into the drug design process, researchers can more efficiently explore the chemical space around this compound, leading to the discovery of next-generation α2-adrenergic modulators with superior therapeutic characteristics.

Compound Names:

this compound

L-(-)-α-Methyldopa hydrate

Methyldopa (B1676449) hydrate

α-Methyldopa hydrate

α-Methylnorepinephrine

Q & A

Q. What is the primary mechanism of action of MK-351 hydrate (Methyldopa hydrate) in modulating α2-adrenergic receptors?

this compound acts as a prodrug metabolized centrally to α-Methylepinephrine, which selectively agonizes α2-adrenergic receptors. This inhibits sympathetic outflow, reducing peripheral vascular resistance and blood pressure . Methodological Insight: To validate this mechanism, researchers should use:

Q. How does this compound differ structurally and pharmacologically from its non-hydrated form (L-(-)-α-Methyldopa)?

The hydrate form (CHNO·3/2HO) improves solubility and bioavailability compared to the anhydrous form. Both share the same metabolic pathway, but hydration status may influence pharmacokinetic parameters like absorption rate and half-life . Methodological Insight:

- Conduct X-ray crystallography to compare molecular structures.

- Perform pharmacokinetic studies in animal models using HPLC to measure plasma concentrations over time .

Advanced Research Questions

Q. What experimental models are most suitable for studying the NO-dependent sedative effects of this compound?

this compound exhibits nitric oxide (NO)-mediated sedation, likely via central α2-receptor activation. Methodological Insight:

Q. How can researchers resolve contradictions in reported receptor selectivity (α2 vs. α1) of this compound metabolites?

Discrepancies arise from tissue-specific receptor expression and metabolite stability. Methodological Insight:

Q. What are the implications of this compound’s DOPA decarboxylase inhibition for experimental design in hypertension studies?

The drug reduces synthesis of dopamine, norepinephrine, and epinephrine, complicating interpretation of catecholamine-driven effects. Methodological Insight:

- Include control groups with selective DOPA decarboxylase inhibitors (e.g., Carbidopa) to isolate MK-351-specific effects.

- Use mass spectrometry to quantify catecholamine depletion in adrenal glands and brain regions .

Methodological Challenges & Solutions

Q. How can researchers optimize protocols for studying this compound’s metabolic activation in the CNS?

Challenge: Differentiating central vs. peripheral metabolism. Solution:

Q. What analytical techniques best characterize this compound’s stability under varying physiological conditions?

Methodological Insight:

- Perform accelerated stability studies (e.g., 40°C/75% RH) with LC-MS/MS to monitor degradation products.

- Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability .

Data Interpretation & Validation

Q. How should researchers address variability in antihypertensive efficacy across preclinical studies?

Key Factors: Strain-specific sympathetic tone (e.g., SHRs vs. WKY rats) and hydration status of the compound. Validation Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.